3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to metabolic degradation. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
3-Fluoro-4-(trifluoromethyl)picolinic acid, also known as 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid, is a derivative of pyridinecarboxylic acid . The primary targets of this compound are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, and it can affect normal cell homeostatic functions .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . Zinc is an essential trace element that is crucial for numerous biological processes, including enzymatic reactions, protein structure, and cell signaling pathways .
Pharmacokinetics
The compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan
Result of Action
The molecular and cellular effects of 3-Fluoro-4-(trifluoromethyl)picolinic acid’s action are primarily related to its inhibitory effect on ZFPs. By disrupting the function of these proteins, the compound can inhibit viral replication and packaging, and potentially affect normal cell homeostatic functions .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining the integrity of bacterial DNA . Additionally, it has been observed to interact with bovine serum albumin and calf thymus DNA through hydrogen bonding and van der Waals forces . These interactions highlight the compound’s potential as an antimicrobial agent and its utility in studying protein-DNA interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by binding to key enzymes and proteins involved in these processes. The compound’s ability to modulate these cellular functions makes it a valuable tool for studying immune responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV by forming stable complexes through hydrogen bonding and van der Waals interactions . These interactions disrupt the normal function of these enzymes, leading to the inhibition of bacterial DNA replication and transcription. Additionally, the compound’s ability to bind to proteins such as bovine serum albumin further elucidates its mechanism of action in modulating protein function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as DNA gyrase and topoisomerase IV highlight its role in modulating DNA replication and transcription processes . Additionally, its effects on metabolic pathways can influence cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to bind to proteins such as bovine serum albumin facilitates its distribution and localization within various cellular compartments . These interactions can influence the compound’s accumulation and activity in different tissues, highlighting the importance of understanding its transport mechanisms for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with DNA and proteins suggest its localization within the nucleus and other subcellular structures involved in DNA replication and transcription . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents like Selectfluor® or complex metal fluorides such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the pyridine ring using reagents like trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve high yields of the desired fluorinated pyridine derivatives . These methods are optimized for large-scale production to meet the demands of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in dimethylformamide at room temperature.
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: A compound with a trifluoromethyl group at a different position on the pyridine ring.
4-(Trifluoromethyl)pyridine: A simpler derivative with only one trifluoromethyl group.
Uniqueness: 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZNWQTTCVVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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